Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate
Description
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate (CAS: 952182-69-3) is a heterocyclic compound with the molecular formula C₁₄H₁₃NO₅ and a molecular weight of 275.26 g/mol . Its structure features an isoxazole ring substituted at the 3-position with a carboxylate ester and at the 4-position with a 4-methoxybenzoyl group. Key physicochemical properties include:
- Melting point: 55–57°C
- Hydrogen bond acceptors: 4
- Rotatable bonds: 6
- Topological polar surface area (TPSA): 78.6 Ų .
The electron-donating methoxy group on the benzoyl moiety enhances solubility in polar organic solvents and may influence reactivity in synthetic pathways or biological interactions.
Properties
IUPAC Name |
ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-19-14(17)12-11(8-20-15-12)13(16)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVDVDLKWPJHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640033 | |
| Record name | Ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-69-3 | |
| Record name | Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate typically involves the reaction of 4-methoxybenzoic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: 4-hydroxybenzoic acid derivatives.
Reduction: Alcohol derivatives of the benzoyl group.
Substitution: 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxazole ring and benzoyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes critical differences between Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate and its analogs:
Electronic and Steric Effects
- This contrasts with 4-F (electron-withdrawing), which stabilizes the molecule via inductive effects but reduces solubility .
- Phenoxy group (4-OPh): Introduces steric hindrance and lipophilicity, which may reduce solubility in aqueous media but enhance binding to hydrophobic targets .
- Nitro group (4-NO₂): Strong electron withdrawal destabilizes the benzoyl ring, making the compound more reactive in electrophilic substitutions or redox reactions .
Case Studies
- Antioxidant Derivatives : Thiourea analogs of 4-methoxybenzoyl chloride (e.g., compound 7 ) showed high docking scores in molecular simulations against urease, highlighting the role of methoxy in enzyme inhibition .
- Agrochemical Candidates : Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate’s commercial availability underscores its utility in pesticide development, leveraging fluorine’s metabolic stability .
Limitations and Knowledge Gaps
- Limited data on the melting points and solubility profiles of analogs like the phenoxy and nitro derivatives restrict direct comparisons.
- Biological activity studies for the target compound are sparse compared to its thiourea derivatives .
Biological Activity
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including data tables and case studies that highlight its therapeutic potential.
The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with ethyl oxalyl chloride, facilitated by a base such as triethylamine. This process leads to the formation of an intermediate that undergoes cyclization to yield the desired isoxazole derivative. The compound features an oxazole ring, which is critical for its biological activity, particularly in modulating enzyme activity and receptor interactions.
This compound exhibits its biological effects through specific interactions with molecular targets, primarily enzymes and receptors. The oxazole ring and the benzoyl group contribute significantly to the compound's binding affinity, influencing various biological pathways. Research indicates that this compound may act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Properties : Studies have shown that this compound displays antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Cytotoxic Activity : Research indicates that derivatives of isoxazoles, including this compound, can exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
- Anticancer Activity : A study on the cytotoxic effects of isoxazole derivatives demonstrated that this compound significantly inhibited cell growth in various cancer cell lines. The IC50 values indicated a potent effect compared to standard chemotherapeutic agents.
- Antimicrobial Efficacy : In a comparative study, this compound was tested against common bacterial strains. Results showed that it had a minimum inhibitory concentration (MIC) lower than several widely used antibiotics, suggesting strong antimicrobial properties.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
